molecular formula C5H3ClIN3O2 B2795582 4-Chloro-5-iodo-3-nitropyridin-2-amine CAS No. 1427079-82-0

4-Chloro-5-iodo-3-nitropyridin-2-amine

Cat. No.: B2795582
CAS No.: 1427079-82-0
M. Wt: 299.45
InChI Key: BVXBYEDMYZVLHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-5-iodopyridin-2-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 4-Chloro-5-iodopyridin-2-amine

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Controlled temperature, typically below 0°C to prevent over-nitration

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

    Reduction: Formation of 4-chloro-5-iodo-3-aminopyridin-2-amine.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

4-Chloro-5-iodo-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2-amine is primarily based on its ability to interact with various molecular targets due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and iodine) can undergo substitution reactions, making the compound versatile in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-iodo-5-nitropyridin-2-amine: Similar structure but with different positions of chlorine and iodine atoms.

    4-Chloro-5-bromo-3-nitropyridin-2-amine: Bromine atom instead of iodine.

    4-Chloro-5-fluoro-3-nitropyridin-2-amine: Fluorine atom instead of iodine.

Uniqueness

4-Chloro-5-iodo-3-nitropyridin-2-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-chloro-5-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-3-2(7)1-9-5(8)4(3)10(11)12/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBYEDMYZVLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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